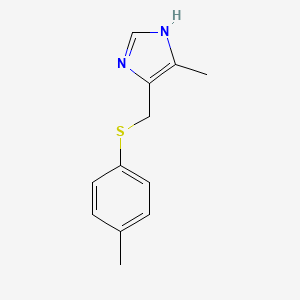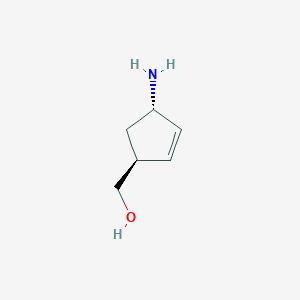
((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol: is a chiral organic compound with a cyclopentene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol typically involves multi-step synthesis. One common method includes the acylation of 1-amino-2-cyclopentene-4-carboxylic acid with an acid halide, followed by reduction of the carboxyl group . Another method involves the acylation of a cyclopentene-4-carboxylic acid derivative with a carboxylic acid halide, followed by reduction of the resulting acid derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve the use of specialized equipment and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature allows for the investigation of stereospecific biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a precursor for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a starting material for various chemical processes.
Mechanism of Action
The mechanism by which ((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol
- 4-amino-2-cyclopentene-1-methanol
- [(1S,4S)-4-(6-aminopurin-9-yl)-2-fluoro-cyclopent-2-en-1-yl]methanol
Uniqueness: ((1S,4S)-4-Aminocyclopent-2-en-1-yl)methanol is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in specific reactions and interactions that similar compounds may not be able to, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
[(1S,4S)-4-aminocyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C6H11NO/c7-6-2-1-5(3-6)4-8/h1-2,5-6,8H,3-4,7H2/t5-,6-/m1/s1 |
InChI Key |
UXKZFJDNFBNQHE-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@@H](C=C[C@H]1N)CO |
Canonical SMILES |
C1C(C=CC1N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



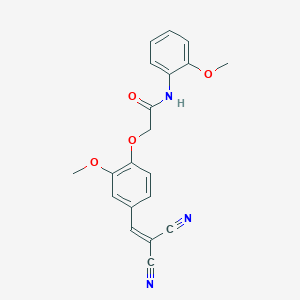
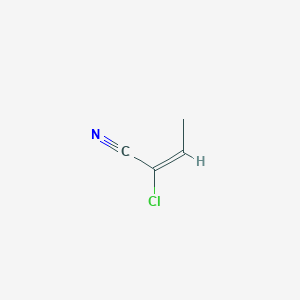

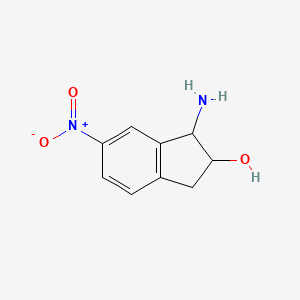
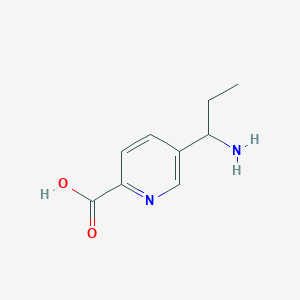
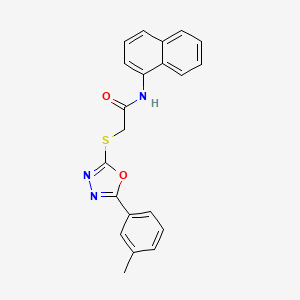
![7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12985321.png)
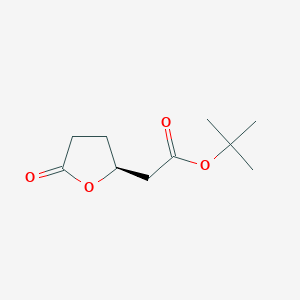

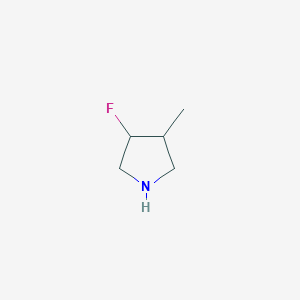
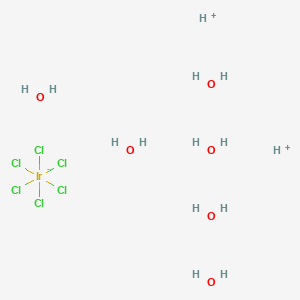
![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12985346.png)
